molecular formula C20H32O B1670310 Desoxymethyltestosterone CAS No. 3275-64-7

Desoxymethyltestosterone

Cat. No. B1670310
CAS RN: 3275-64-7
M. Wt: 288.5 g/mol
InChI Key: FRVHJVATKMIOPQ-PAPWGAKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoxymethyltestosterone (DMT), also known as Madol, is an anabolic steroid . It was one of the first “designer steroids” to be marketed as a performance-enhancing drug to athletes and bodybuilders . In animal studies, it has been found to be a powerful androgen approximately half as potent as dihydrotestosterone, but caused serious side effects that are typical of 17α-alkylated steroids, such as liver damage and left ventricular hypertrophy .


Molecular Structure Analysis

Desoxymethyltestosterone has a molecular formula of C20H32O and a molar mass of 288.46748 g/mol . It is structurally a 2-ene compound, lacking the 3-keto group present on nearly all commercial anabolic steroids .


Chemical Reactions Analysis

While specific chemical reactions involving Desoxymethyltestosterone are not detailed in the search results, it’s known that 17α-alkylated steroids like Desoxymethyltestosterone undergo extensive metabolism in the liver .

Scientific Research Applications

  • Pharmacological Profile and Anabolic Activity : DMT has been found to be a potent androgen receptor (AR) agonist with anabolic activity. It demonstrates a two times lower potency to transactivate AR-dependent reporter gene expression compared to dihydrotestosterone (DHT). In vivo experiments showed that DMT stimulates the weight of the levator ani muscle in rats, indicating its anabolic potential. DMT also modulates gene expression in muscles, such as IGF-1 and myostatin mRNA expression, but its treatment led to a significant increase in heart weight, suggesting potential side effects (Diel et al., 2007).

  • Metabolism and Detection : The main urinary metabolite of DMT has been identified as 17α-methyl-2β,3α,17β-trihydroxy-5α-androstane. This discovery aids in the detection of DMT use, particularly in sports doping. Identification of metabolites is crucial for understanding the metabolic pathways and potential effects of DMT in the human body (Gauthier et al., 2012).

  • Legal Classification : Desoxymethyltestosterone has been classified as a schedule III anabolic steroid under the Controlled Substances Act. This classification reflects its potential for abuse and the need for regulatory control (Federal Register, 2009).

  • Gene Expression and Muscle Development : Research has shown that DMT can affect the expression of myosin heavy chain proteins in rat muscles, which are markers for anabolic activity. These changes in protein expression can serve as a molecular marker to determine the anabolic activity of steroids like DMT in skeletal muscle (Frese et al., 2011).

Safety And Hazards

Desoxymethyltestosterone has been associated with serious side effects, including liver damage and left ventricular hypertrophy . It is classified as a Schedule III compound in the United States .

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-18-11-5-4-6-14(18)7-8-15-16(18)9-12-19(2)17(15)10-13-20(19,3)21/h4-5,14-17,21H,6-13H2,1-3H3/t14-,15-,16+,17+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHJVATKMIOPQ-PAPWGAKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872931
Record name Desoxymethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desoxymethyltestosterone

CAS RN

3275-64-7
Record name Desoxymethyltestosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3275-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxymethyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003275647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC63329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desoxymethyltestosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESOXYMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E9G5A169
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desoxymethyltestosterone
Reactant of Route 2
Reactant of Route 2
Desoxymethyltestosterone
Reactant of Route 3
Reactant of Route 3
Desoxymethyltestosterone
Reactant of Route 4
Reactant of Route 4
Desoxymethyltestosterone
Reactant of Route 5
Reactant of Route 5
Desoxymethyltestosterone
Reactant of Route 6
Desoxymethyltestosterone

Citations

For This Compound
279
Citations
P Diel, A Friedel, H Geyer, M Kamber… - Toxicology letters, 2007 - Elsevier
Desoxymethyltestosterone (DMT), also known as Madol, is a steroid recently identified to be misused as a doping agent. Since, the knowledge of functions of this substance is rather …
Number of citations: 54 www.sciencedirect.com
T Sobolevsky, G Rodchenkov - Drug testing and analysis, 2012 - Wiley Online Library
… steroids – oxymetholone and desoxymethyltestosterone – was … About 20 metabolites were found for desoxymethyltestosterone … In case of desoxymethyltestosterone, better detectability …
M Okano, M Sato, A Ikekita… - Drug Testing and …, 2009 - Wiley Online Library
… or a prodrug of desoxymethyltestosterone (17α-methyl-5α-… 17α-Methylepithiostanol and desoxymethyltestosterone are … -17β-ol and desoxymethyltestosterone were identified in the …
MK Parr, C Blatt, O Zierau, C Hess, M Gütschow… - …, 2011 - academic.oup.com
Various products containing rarely characterized anabolic steroids are nowadays marketed as dietary supplements. Herein, the designer steroid methyl-1-testosterone (M1T) (17β-…
Number of citations: 14 academic.oup.com
CD Rahnema, LE Crosnoe, ED Kim - Andrology, 2015 - Wiley Online Library
Colloquially referred to by various misleading monikers (‘pro‐hormones’, ‘natural steroids’, ‘testosterone boosters’, etc.) designer anabolic steroids have been popular now for over a …
Number of citations: 114 onlinelibrary.wiley.com
J Gauthier, D Poirier, C Ayotte - Steroids, 2012 - Elsevier
Desoxymethyltestosterone (DMT; 17β-hydroxy-17α-methyl-5α-androst-2-ene) is a designer steroid present in hormonal supplements distributed illegally as such or in combination with …
Number of citations: 25 www.sciencedirect.com
T Nishino, T Schulz, R Oberhoffer, RK Müller… - Aktuelle Beiträge zur …, 2008 - gtfch.org
The anabolic androgenic steroids belong to the list of prohibited substances given by the WADAs List Committee. In fact, not all the biological and toxicological risks especially when …
Number of citations: 2 gtfch.org
S Frese, M Velders, B Schleipen, W Schänzer… - Archives of …, 2011 - Springer
… 1) wet weights were significantly lower in 19-norandrostenedione (NOR) and desoxymethyltestosterone (madol) groups compared to the reference substance testosterone …
Number of citations: 12 link.springer.com
SB Dorn, HM Bolt, M Thevis, P Diel, GH Degen - Toxicology letters, 2008 - Elsevier
The abuse of anabolic steroids for doping raises concerns. Many of these compounds have never been examined for their toxicological properties. Aside from hormonal (androgenic) …
Number of citations: 12 www.sciencedirect.com
S Yang, J Lu, Y Xu, X Wang - Drug Testing and Analysis, 2016 - Wiley Online Library
… The last but not least proofs were from the studies of desoxymethyltestosterone (DMT), a clandestine drug, reported by Rodchenkov,25 identified by Gauthier, with the synthesis of 17α-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.